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Compound Name: alpha-Keto-beta-methylvaleric acid

Cat. No.: B075516 Get Quote

An In-depth Technical Guide to the Structural and Chemical Properties of α-Keto-β-

methylvaleric Acid

Introduction
α-Keto-β-methylvaleric acid (KMVA), systematically known as 3-methyl-2-oxopentanoic acid, is

a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA),

isoleucine.[1][2] As a branched-chain α-keto acid (BCKA), its metabolic fate is intrinsically

linked to the activity of the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH)

complex.[1][3] Consequently, the concentration of KMVA in biological fluids serves as a critical

diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine

Disease (MSUD).[4][5] Furthermore, its levels can offer profound insights into an individual's

nutritional status, particularly concerning the availability of B-vitamins that act as cofactors for

the BCKDH complex.[6]

This guide provides a comprehensive exploration of the structural, chemical, and metabolic

properties of KMVA. It is intended for researchers, clinicians, and drug development

professionals who require a detailed understanding of this molecule's behavior, from its

fundamental physicochemical characteristics to its role in human health and disease and the

analytical methodologies used for its quantification.

Section 1: Molecular and Structural Properties
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A precise understanding of KMVA's molecular structure is fundamental to appreciating its

chemical reactivity and biological function.

Nomenclature and Identification
The molecule is known by several names, which are consolidated below for clarity. The IUPAC

name, 3-methyl-2-oxopentanoic acid, provides the most unambiguous structural description.[4]

Identifier Value Source

IUPAC Name 3-methyl-2-oxopentanoic acid [4]

Common Name α-Keto-β-methylvaleric acid [4]

Synonyms

3-Methyl-2-oxovaleric acid,

KMVA, 2-Oxo-3-

methylpentanoic acid

[4][7]

CAS Number 1460-34-0 [8]

PubChem CID 47 [4]

ChEBI ID 35932 [4]

Physicochemical Properties
The physical properties of KMVA dictate its behavior in solution and inform decisions regarding

its handling, storage, and analytical separation.
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Property Value Source

Molecular Formula C₆H₁₀O₃ [1][4]

Molecular Weight 130.14 g/mol [4][8]

Appearance
White to light yellow powder or

crystals
[8][9]

Melting Point 42°C [8]

Boiling Point 84°C at 18 mmHg [8]

Density 1.087 g/cm³ (Predicted) [8]

pKa 2.65 ± 0.54 (Predicted) [8][9]

Storage Temperature 2-8°C (Refrigerator) [9]

Stereochemistry
The presence of a chiral center at the β-carbon (C3) means that KMVA exists as two

stereoisomers: (S)-3-methyl-2-oxovaleric acid and (R)-3-methyl-2-oxovaleric acid.[2][10] The

biologically relevant enantiomer, derived from the catabolism of L-isoleucine, is the (S)-form.

[10] This stereospecificity is critical, as metabolic enzymes typically exhibit high selectivity for

one enantiomer over the other. Diagnostic methods may use the ratio of S-KMV to R-KMV for

assessing conditions like diabetes mellitus and MSUD.[10]

Section 2: Chemical Profile
The reactivity of KMVA is dominated by its two key functional groups: the carboxylic acid at C1

and the ketone at the α-carbon (C2).

Acidity
With a predicted pKa of approximately 2.65, KMVA is a relatively strong organic acid.[8][9] The

acidity is conferred by the carboxylic acid group. At physiological pH (~7.4), the carboxyl group

is fully deprotonated, and the molecule exists as the conjugate base, 3-methyl-2-oxovalerate.

This ionization is crucial for its solubility in aqueous biological fluids and its interaction with

transporter proteins and enzymes.
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Reactivity and Stability
Oxidative Decarboxylation: The most significant reaction in a biological context is the

irreversible oxidative decarboxylation catalyzed by the BCKDH complex. This reaction

converts KMVA into α-methylbutyryl-CoA, committing the carbon skeleton of isoleucine to

further catabolism for energy production.[1][6]

Derivatization for Analysis: The α-keto group is a prime target for chemical derivatization to

enhance detection in analytical methods. Common reactions include condensation with

reagents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB)

to form fluorescent quinoxalinone derivatives for HPLC analysis.[11][12] Another approach

involves reaction with 2,4-dinitrophenylhydrazine for HPLC-UV detection.[13]

Stability: α-keto acids can be unstable, particularly in solution. For accurate quantification in

biological samples, prompt analysis or storage at low temperatures (e.g., -80°C) is crucial to

prevent degradation.[14]

Section 3: Metabolic and Clinical Significance
KMVA is more than a simple chemical intermediate; it is a key node in amino acid metabolism

with significant clinical implications.

Role in Isoleucine Catabolism
The breakdown of isoleucine begins with a transamination step, where the amino group is

removed to form KMVA.[2][15] This reaction is catalyzed by a branched-chain

aminotransferase (BCAT).[12] The resulting KMVA is then transported into the mitochondria for

the critical decarboxylation step mediated by the BCKDH complex, which requires several

cofactors: thiamine pyrophosphate (from Vitamin B1), FAD (from Vitamin B2), NAD+ (from

Vitamin B3), Coenzyme A (from Vitamin B5), and lipoic acid.[1][6]
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Caption: Metabolic pathway of L-isoleucine to α-Methylbutyryl-CoA.

Clinical Relevance: Maple Syrup Urine Disease (MSUD)
MSUD is a rare autosomal recessive disorder caused by a deficiency in the BCKDH enzyme

complex.[3][16] This enzymatic block prevents the normal breakdown of leucine, isoleucine,

and valine, leading to the accumulation of their respective α-keto acids (α-ketoisocaproic acid,

KMVA, and α-ketoisovaleric acid) in blood, urine, and cerebrospinal fluid.[17][18] The buildup of

these compounds is neurotoxic, causing symptoms like poor feeding, lethargy, and a
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characteristic maple syrup odor in the urine and earwax.[3] If untreated, MSUD can lead to

severe brain damage, seizures, and death.[3][16] Therefore, the measurement of KMVA and

other BCKAs is the primary method for diagnosing and monitoring MSUD.[5][18]

Biomarker for Nutritional Status
Because the BCKDH complex is heavily dependent on several B-vitamins and lipoic acid, its

function can be compromised by nutritional deficiencies.[6] Moderately elevated levels of KMVA

in urine can indicate an insufficiency of these essential cofactors, even in the absence of a

genetic disorder.[5][6] This makes urinary organic acid analysis, including the measurement of

KMVA, a valuable tool in functional medicine for assessing metabolic health and guiding

nutritional interventions.[1]

Section 4: Analytical Methodologies
The accurate quantification of KMVA in biological matrices like urine and plasma is essential for

clinical diagnosis and research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

[5][14]

Protocol: Quantification of Urinary KMVA by GC-MS
This protocol provides a robust method for analyzing KMVA in urine, a common procedure for

screening for inborn errors of metabolism. The causality behind this workflow is the need to

make the non-volatile KMVA amenable to gas chromatography by converting it into a volatile

derivative.
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Caption: Workflow for urinary KMVA analysis by GC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b075516?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Sample Preparation:

Thaw a frozen urine sample (typically 1-2 mL) to room temperature.

Add a known amount of an internal standard (e.g., a stable isotope-labeled version of

KMVA or another organic acid not present in urine).

Acidify the sample to a pH of ~1-2 using hydrochloric acid to ensure KMVA is in its

protonated, less polar form, facilitating extraction.

Extraction:

Add an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, to the

acidified urine.

Vortex vigorously to extract the organic acids from the aqueous phase into the organic

phase.

Centrifuge to separate the layers and carefully transfer the upper organic layer to a new

tube. Repeat the extraction for exhaustive recovery.

Drying and Derivatization:

Evaporate the pooled organic solvent to complete dryness under a gentle stream of

nitrogen gas. This step concentrates the analytes.

To the dry residue, add a derivatizing agent, such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the acidic and keto

functional groups into their volatile trimethylsilyl (TMS) ethers and esters.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
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Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the components

of the mixture based on their boiling points and polarity. A temperature gradient program is

used to elute the analytes.

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically

by electron ionization) and fragmented. The mass spectrometer detects and quantifies

specific, characteristic fragment ions for KMVA-TMS and the internal standard.

Data Interpretation:

The concentration of KMVA is calculated by comparing the peak area of its characteristic

ion to that of the internal standard.

Results are typically normalized to the urinary creatinine concentration to account for

variations in urine dilution.[1] A reference range from one laboratory is ≤ 2.1 mmol/mol

creatinine.[1][6]

Section 5: Synthesis and Safe Handling
While KMVA is primarily studied as an endogenous metabolite, chemical synthesis is

necessary for producing analytical standards and for research purposes.

Chemical Synthesis Routes
The synthesis of α-keto acids can be achieved through various established organic chemistry

methodologies.[19] Common approaches include:

Oxidation of α-hydroxy acids: A suitable α-hydroxy acid precursor can be oxidized to yield the

α-keto acid.

Hydrolysis of Acyl Cyanides or α-Keto Acid Oximes: These methods provide reliable

pathways to the target molecule.[20][21]

Friedel-Crafts Acylation: This can be used for aromatic α-keto acids.[19] The choice of

method depends on the desired scale, purity requirements, and availability of starting

materials.
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Safe Handling and Storage
Based on safety data, KMVA is classified as an irritant.[8]

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid

inhalation of dust and contact with skin and eyes.[8]

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain stability.[9]

Conclusion
α-Keto-β-methylvaleric acid is a structurally simple molecule that holds a position of great

importance at the crossroads of nutrition, metabolism, and clinical diagnostics. Its properties

are a direct reflection of its α-keto acid structure, which dictates its reactivity and biological

function. As a key catabolite of isoleucine, its accumulation serves as a definitive biomarker for

Maple Syrup Urine Disease and a functional indicator of nutritional status. A thorough

understanding of its chemistry, metabolism, and the analytical techniques used for its

measurement is indispensable for professionals engaged in metabolic research, the diagnosis

of inherited disorders, and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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